

2,3-Dimethylquinoxaline: A Versatile Scaffold in Modern Organic Synthesis

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Compound of Interest

Compound Name: 2,3-Dimethylquinoxaline

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylquinoxaline is a heterocyclic compound that has emerged as a pivotal building block in organic synthesis. Its rigid, planar structure, combined with the reactive methyl groups, provides a versatile platform for the development of a wide array of functional molecules. This guide offers a comprehensive overview of **2,3-dimethylquinoxaline**, detailing its synthesis, physicochemical properties, and its burgeoning applications in pharmaceuticals, agrochemicals, and materials science. The strategic functionalization of the **2,3-dimethylquinoxaline** core has led to the discovery of potent therapeutic agents, innovative agricultural products, and advanced functional materials.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of **2,3-dimethylquinoxaline** is fundamental to its application in synthesis. The key properties and comprehensive spectroscopic data are summarized below.

Table 1: Physicochemical Properties of **2,3-Dimethylquinoxaline**

Property	Value	Reference
CAS Number	2379-55-7	[1]
Molecular Formula	C ₁₀ H ₁₀ N ₂	[1]
Molecular Weight	158.20 g/mol	[1]
Appearance	Beige crystalline powder	[2]
Melting Point	106-109 °C	[3]
Boiling Point	130 °C at 1.5 mmHg	[4]
Solubility	Soluble in organic solvents like ethanol and DMSO.	[5]

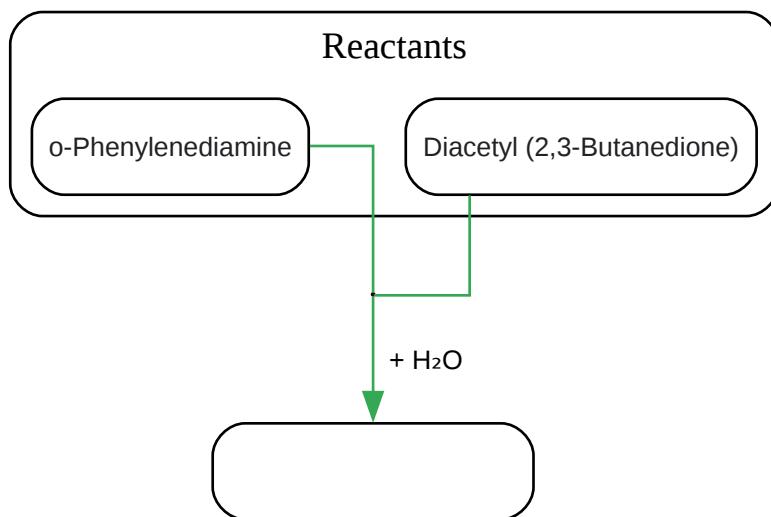
Table 2: Spectroscopic Data for **2,3-Dimethylquinoxaline**

Technique	Data	Reference
¹ H NMR (CDCl ₃)	δ 8.04-8.01 (m, 2H, Ar-H), 7.69-7.66 (m, 2H, Ar-H), 2.76 (s, 6H, 2 x CH ₃)	[6]
¹³ C NMR (CDCl ₃)	δ 154.5, 141.5, 129.5, 129.0, 23.5	[7]
IR (KBr, cm ⁻¹)	3050 (Ar C-H), 2920 (C-H), 1560 (C=N), 1480 (C=C)	[8]
Mass Spectrum (EI)	m/z 158 (M ⁺), 157, 130, 117	[9]
UV-Vis (in Water, pH 7)	λ _{max} at 315 nm	

Synthesis of 2,3-Dimethylquinoxaline

The most prevalent and efficient method for the synthesis of **2,3-dimethylquinoxaline** is the condensation reaction between o-phenylenediamine and diacetyl (2,3-butanedione). Various catalysts and reaction conditions have been explored to optimize yield and minimize environmental impact.

Diagram 1: General Synthesis of **2,3-Dimethylquinoxaline**



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Caption: Condensation reaction for the synthesis of **2,3-dimethylquinoxaline**.

Table 3: Comparison of Synthetic Protocols for **2,3-Dimethylquinoxaline**

Catalyst/Conditions	Solvent	Temperature	Time	Yield (%)	Reference
Acetic Acid (catalytic)	Ethanol	Reflux	2-4 h	85-95	[10]
Iodine (10 mol%)	DMSO	Room Temp.	15-20 min	94	[11]
Cerium(IV) Ammonium Nitrate (5 mol%)	Water	Room Temp.	15-30 min	92-97	[10]
Microwave-assisted	Ethanol	120 °C	5-10 min	90-98	[10]
Ultrasound-assisted	Ethanol	Room Temp.	30-60 min	88-96	[10]
Catalyst-free	Water	90 °C	4-6 min	High	[12]

Experimental Protocol: Green Synthesis in Water

This protocol details a catalyst-free, environmentally benign method for synthesizing **2,3-dimethylquinoxaline**.

Materials:

- o-Phenylenediamine (1.08 g, 10 mmol)
- Diacetyl (0.86 g, 10 mmol)
- Water (20 mL)
- Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

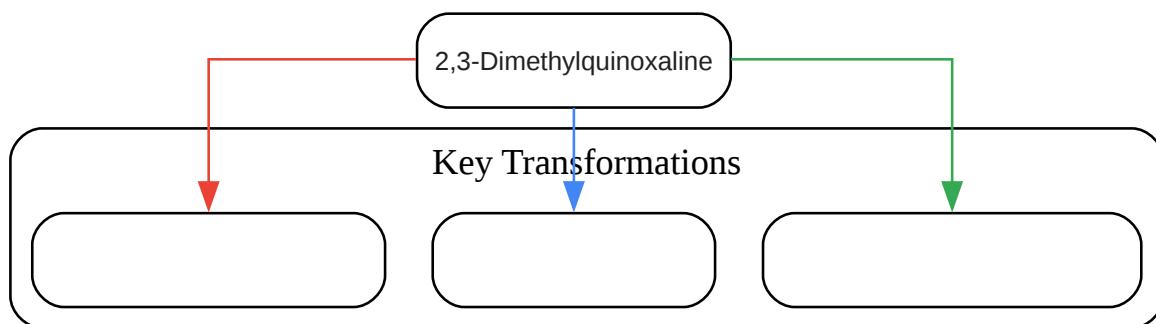
- In a 50 mL round-bottom flask, suspend o-phenylenediamine in 20 mL of water.

- Add diacetyl to the suspension with stirring.
- Heat the reaction mixture to 90 °C and maintain for 5-10 minutes.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- The product precipitates from the solution. Collect the solid by filtration.
- Wash the solid with cold water and dry under vacuum to yield pure **2,3-dimethylquinoxaline**.

2,3-Dimethylquinoxaline as a Synthetic Building Block

The utility of **2,3-dimethylquinoxaline** as a synthetic intermediate stems from the reactivity of its methyl groups and the potential for substitution on the benzene ring. These reactive sites allow for the construction of a diverse library of derivatives.

Diagram 2: Reactivity of **2,3-Dimethylquinoxaline**



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Caption: Key synthetic transformations of **2,3-dimethylquinoxaline**.

Key Synthetic Transformations

1. Oxidation of Methyl Groups: The methyl groups can be oxidized to form aldehydes or carboxylic acids, which are valuable functional handles for further elaboration.

- Experimental Protocol: Oxidation to 2-Formyl-3-methylquinoxaline
 - Reagents: **2,3-Dimethylquinoxaline**, Selenium dioxide (SeO_2), Dioxane, Water.
 - Procedure: A mixture of **2,3-dimethylquinoxaline** and SeO_2 in aqueous dioxane is refluxed. After completion, the selenium is filtered off, and the product is isolated from the filtrate.

2. Benzylic Bromination: The methyl groups readily undergo free-radical bromination to yield bromomethyl derivatives, which are excellent electrophiles for nucleophilic substitution reactions.

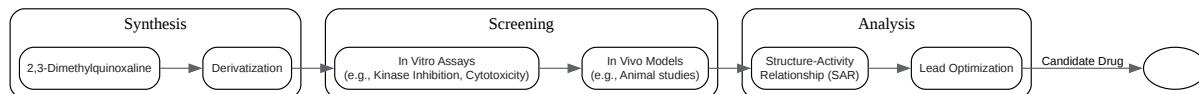
- Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
 - Reagents: **2,3-Dimethylquinoxaline**, N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), Carbon tetrachloride (CCl_4).
 - Procedure: A solution of **2,3-dimethylquinoxaline**, NBS, and a catalytic amount of BPO in CCl_4 is refluxed. The reaction is monitored by TLC. After completion, the succinimide byproduct is filtered off, and the product is purified from the filtrate.[\[13\]](#)

3. Condensation Reactions: The activated methyl groups can participate in condensation reactions with aldehydes to form styryl derivatives.

Applications in Drug Development

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, and derivatives of **2,3-dimethylquinoxaline** have demonstrated a wide range of biological activities.

Diagram 3: Workflow for Biological Screening

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Caption: General workflow for drug discovery using **2,3-dimethylquinoxaline**.

Anticancer Activity

Numerous **2,3-dimethylquinoxaline** derivatives have been investigated as potential anticancer agents. They have been shown to act as kinase inhibitors, apoptosis inducers, and cell cycle arrest agents.

- Kinase Inhibition: Certain derivatives have shown potent inhibitory activity against kinases such as Apoptosis Signal-regulating Kinase 1 (ASK1), which is implicated in various diseases including cancer.[14]
- Apoptosis Induction: Some quinoxaline derivatives have been found to induce apoptosis in cancer cells through mitochondrial-dependent pathways.[15]

Table 4: Anticancer Activity of Selected **2,3-Dimethylquinoxaline** Derivatives

Derivative	Cancer Cell Line	Activity (IC ₅₀)	Mechanism of Action	Reference
Dibromo-substituted quinoxaline	-	30.17 nM (ASK1 inhibition)	ASK1 Kinase Inhibitor	[14]
Bromo-substituted quinoxalines	A549 (Lung)	9.32 μM	Apoptosis Induction	[15]
Quinoxaline Sulfonamides	HepG2 (Liver)	Potent activity	-	[16]

Antimicrobial Activity

2,3-Dimethylquinoxaline and its derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.

Table 5: Antimicrobial Activity of **2,3-Dimethylquinoxaline**

Microorganism	Activity (MIC)	Reference
Cryptococcus neoformans	9 µg/mL	[17]
Candida tropicalis	1125 µg/mL	[17]
Various pathogenic fungi	9 - 1125 µg/mL	[17]

Applications in Agrochemicals

The structural features of **2,3-dimethylquinoxaline** make it an attractive scaffold for the development of novel agrochemicals.

Herbicidal, Fungicidal, and Insecticidal Activity

Research has shown that derivatives of **2,3-dimethylquinoxaline** possess herbicidal, fungicidal, and insecticidal properties. For instance, certain quinoxaline derivatives have exhibited potent activity against the plant pathogen *Rhizoctonia solani*, the causative agent of rice sheath blight.[18]

Table 6: Agrochemical Activity of Selected Quinoxaline Derivatives

Derivative	Target	Activity (EC ₅₀)	Reference
5j (a quinoxaline derivative)	<i>Rhizoctonia solani</i>	8.54 µg/mL	[18]
5t (a quinoxaline derivative)	<i>Rhizoctonia solani</i>	12.01 µg/mL	[18]

Applications in Materials Science

The rigid and aromatic nature of the quinoxaline ring system makes it a suitable component for functional organic materials.

Organic Light-Emitting Diodes (OLEDs)

Quinoxaline-based polymers and small molecules have been investigated for their potential use in OLEDs. Their electron-accepting properties make them good candidates for host materials in phosphorescent OLEDs. For example, a bipolar donor-acceptor-donor (D-A-D) type quinoxaline derivative has been successfully employed as a yellow host material in PHOLEDs.[\[19\]](#)

Conclusion

2,3-Dimethylquinoxaline is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the diverse reactivity of its core structure, has enabled the synthesis of a multitude of compounds with significant applications in drug discovery, agrochemicals, and materials science. The continued exploration of the chemistry of **2,3-dimethylquinoxaline** and its derivatives holds great promise for the development of new technologies and therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working in these exciting fields.

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